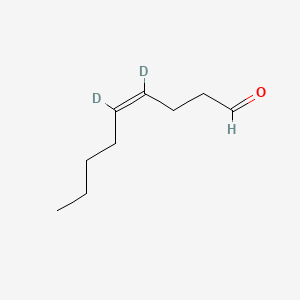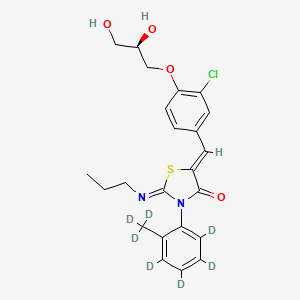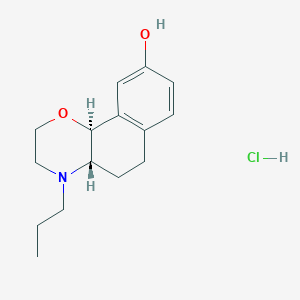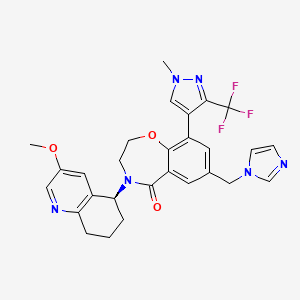
Wdr5-IN-7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Wdr5-IN-7 is a small molecule inhibitor that targets the WD repeat-containing protein 5 (WDR5). WDR5 is a highly conserved protein involved in various chromatin-related processes, including histone modification and gene transcription. It plays a crucial role in the progression of certain cancers, making it a promising target for therapeutic intervention .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Wdr5-IN-7 involves a series of chemical reactions designed to create a molecule capable of binding to the WDR5 protein. The synthetic route typically includes steps such as condensation, cyclization, and functional group modifications. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques to isolate the final product. Techniques such as crystallization, chromatography, and recrystallization are commonly used in the purification process .
Chemical Reactions Analysis
Types of Reactions
Wdr5-IN-7 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Wdr5-IN-7 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of WDR5 in chromatin biology and gene regulation.
Biology: Investigated for its effects on cell proliferation, differentiation, and apoptosis in various cell lines.
Medicine: Explored as a potential therapeutic agent for cancers that involve dysregulation of WDR5, such as neuroblastoma and leukemia.
Mechanism of Action
Wdr5-IN-7 exerts its effects by binding to the WDR5 protein, specifically targeting the WIN site, an arginine-binding cavity. This binding disrupts the interaction between WDR5 and its partner proteins, such as the MLL/SET family of histone methyltransferases. By inhibiting this interaction, this compound can modulate gene transcription and affect cellular processes such as proliferation and differentiation .
Comparison with Similar Compounds
Similar Compounds
OICR-9429: Another small molecule inhibitor targeting the WIN site of WDR5.
Compound 19: A structurally distinct WBM site inhibitor of WDR5.
Uniqueness
Wdr5-IN-7 is unique in its specific targeting of the WIN site of WDR5, which is crucial for its interaction with histone methyltransferases. This specificity allows for selective inhibition of WDR5 functions, making it a valuable tool for studying the role of WDR5 in cancer and other diseases .
Properties
Molecular Formula |
C28H27F3N6O3 |
|---|---|
Molecular Weight |
552.5 g/mol |
IUPAC Name |
7-(imidazol-1-ylmethyl)-4-[(5S)-3-methoxy-5,6,7,8-tetrahydroquinolin-5-yl]-9-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-2,3-dihydro-1,4-benzoxazepin-5-one |
InChI |
InChI=1S/C28H27F3N6O3/c1-35-15-22(26(34-35)28(29,30)31)19-10-17(14-36-7-6-32-16-36)11-21-25(19)40-9-8-37(27(21)38)24-5-3-4-23-20(24)12-18(39-2)13-33-23/h6-7,10-13,15-16,24H,3-5,8-9,14H2,1-2H3/t24-/m0/s1 |
InChI Key |
OTVQRTLMBVTANG-DEOSSOPVSA-N |
Isomeric SMILES |
CN1C=C(C(=N1)C(F)(F)F)C2=C3C(=CC(=C2)CN4C=CN=C4)C(=O)N(CCO3)[C@H]5CCCC6=C5C=C(C=N6)OC |
Canonical SMILES |
CN1C=C(C(=N1)C(F)(F)F)C2=C3C(=CC(=C2)CN4C=CN=C4)C(=O)N(CCO3)C5CCCC6=C5C=C(C=N6)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



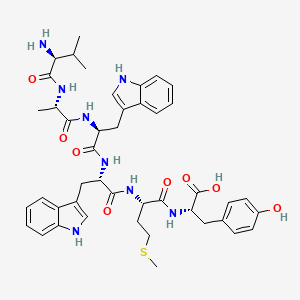
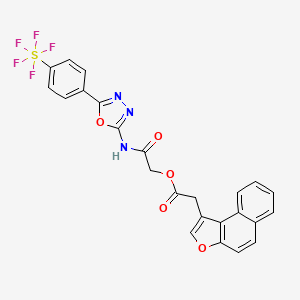
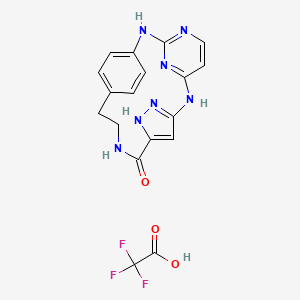
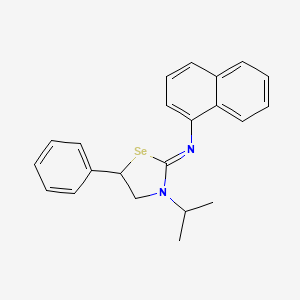
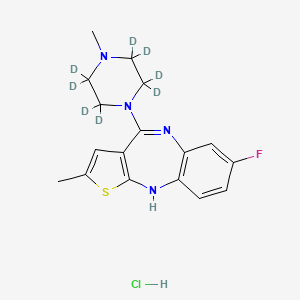
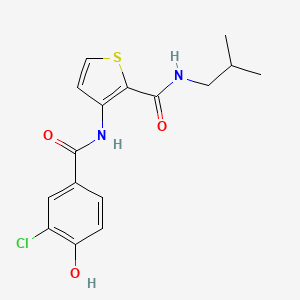

![(2S,4R)-1-[(2S)-2-[4-[4-[(3S)-4-[4-[5-[(4S)-2-azanyl-3-cyano-4-methyl-6,7-dihydro-5H-1-benzothiophen-4-yl]-1,2,4-oxadiazol-3-yl]pyrimidin-2-yl]-3-methyl-1,4-diazepan-1-yl]butoxy]-1,2,3-triazol-1-yl]-3-methyl-butanoyl]-N-[(1R)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]-2-oxidanyl-ethyl]-4-oxidanyl-pyrrolidine-2-carboxamide](/img/structure/B12370657.png)
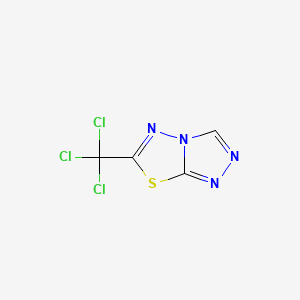
![(2E)-3-(3-bromo-4-hydroxyphenyl)-N-[2-[2-[[(2E)-3-(3-bromo-4-hydroxyphenyl)-2-hydroxyiminopropanoyl]amino]ethyldiselanyl]ethyl]-2-hydroxyiminopropanamide](/img/structure/B12370668.png)
